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Compound of Interest |

Compound Name: AM-211 sodium
CAS No.: 1263077-74-2
Cat. No.: B605371
. J

Target Class: GPCR Antagonist (DP2/CRTH2) | Therapeutic Area: Respiratory & Immuno-
Inflammation

Executive Technical Summary

AM-211 Sodium (CAS: 1263077-74-2) is the sodium salt form of AM-211, a potent, orally
bioavailable, and highly selective antagonist of the Chemoattractant Receptor-homologous
molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1]

Originally developed by Amira Pharmaceuticals (now part of the Bristol-Myers Squibb lineage
via acquisition), AM-211 represents a critical tool compound and therapeutic candidate for
modulating the Prostaglandin D2 (PGD2) axis. Unlike DP1 antagonists, AM-211 specifically
blocks the PGD2-mediated recruitment and activation of Th2 lymphocytes, eosinophils, and
basophils, making it a pivotal agent in the study and treatment of asthma, chronic obstructive
pulmonary disease (COPD), and allergic rhinitis.

Key Technical Specifications:

e Chemical Name: Sodium 2-(2'-((3-benzyl-1-ethylureido)methyl)-6-methoxy-4'-
(trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetate.[1]

o Molecular Formula: C27H26F3N2NaOa
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e Primary Mechanism: Competitive antagonism of the Gi-coupled DP2 receptor.

e Potency: Single-digit nanomolar ICso (Human DP2 = 4.9 nM).

Chemical Architecture & Structural Logic

The efficacy of AM-211 stems from its optimized biphenyl-acetic acid scaffold, designed to
overcome the poor bioavailability often associated with earlier indole-based CRTH2
antagonists.

Structural Analysis

The molecule is tripartite, consisting of:

» Biphenyl Core: Provides a rigid scaffold that positions the pharmacophores in the correct
spatial orientation to penetrate the hydrophobic transmembrane pocket of the GPCR.

o Acetic Acid Tail (lonizable Head): In the sodium salt form, this moiety improves agueous
solubility (critical for oral dosing). In the binding pocket, the carboxylate likely interacts with a
positively charged residue (e.g., Arginine or Lysine) in the DP2 receptor orthosteric site.

o Urea Linker & Benzyl Group: The "Eastern"” region of the molecule contains a urea linkage
and a lipophilic benzyl ring, optimized to engage hydrophobic sub-pockets, enhancing
selectivity over the related DP1 receptor.

Physicochemical Properties (Table 1)
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Property Value | Description Significance
. White to off-white solid Salt form enhances dissolution
orm
(Sodium Salt) rate compared to free acid.
Soluble in DMSO (>10 Sodium salt dissociates in
Solubility mg/mL), Water (variable pH physiological media; free acid
dependent) precipitates at low pH.

) ] High lipophilicity necessitates
LogP (Predicted) ~4.5 (Free Acid) )
the salt form for formulation.

) Sensitive to moisture; stock
- Hygroscopic; store at -20°C ) ]
Stability solutions in DMSO are stable

desicated
for months at -20°C.

Pharmacodynamics: The DP2 Antagonism

AM-211 functions by silencing the PGD2-DP2 signaling axis. Under normal pathophysiology
(e.g., asthma), Mast cell-derived PGD2 binds DP2 on eosinophils, triggering Gi-protein
coupling. This reduces cAMP and mobilizes Calcium, driving chemotaxis.

Mechanism of Action (MOA)

AM-211 binds competitively to the DP2 receptor, preventing the conformational change
required for G-protein activation.

e Inhibition of Chemotaxis: Blocks eosinophil migration to the lung tissue.

« Inhibition of Activation: Prevents shape change and degranulation (release of cytotoxic
proteins).

o Cytokine Dampening: Reduces Th2 cytokine release (IL-4, IL-5, IL-13).

Visualization: The PGD2-DP2 Signaling Blockade

The following diagram illustrates the signal transduction pathway and the specific intervention
point of AM-211.
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Caption: AM-211 prevents PGD2-induced Gi-protein coupling, thereby halting Calcium flux and
downstream eosinophil migration.
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Pharmacological Profile & Selectivity

AM-211 is distinguished by its high selectivity, a critical attribute to avoid the vascular side

effects associated with DP1 or IP receptor blockade.

Potency Across Species (Table 2)

Data derived from radioligand binding assays (displacement of [3H]-PGD2).

Species Target (DP2) ICso (nM) Notes
Highly potent; suitable for
Human 4.9 P )
human translational models.
Validates use in murine
Mouse 7.8 o
asthma/rhinitis models.[2]
) ) Excellent correlation with
Guinea Pig 4.9
human potency.
Slightly lower potency but still
Rat 104 i P Y

highly active.[3]

Selectivity Screen (Table 3)

Receptor | Enzyme ICs0 (M) Selectivity Ratio (vs DP2)
DP1 Receptor > 100 > 20,000-fold

TP (Thromboxane) > 100 > 20,000-fold

IP (Prostacyclin) > 100 > 20,000-fold

COX-1 | COX-2 > 100 No enzymatic inhibition

observed.

Source: Bain et al., 2011 (Amira Pharmaceuticals data).

Experimental Protocols (Self-Validating Systems)
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To ensure reproducibility in research settings, the following protocols utilize AM-211 Sodium.
These workflows are designed to be self-validating by including positive (PGD2) and negative
(Vehicle) controls.

Protocol A: Human Eosinophil Shape Change Assay

Objective: Quantify the functional antagonism of AM-211 against PGD2-induced cytoskeletal
rearrangement.

Reagents:

Fresh human whole blood (heparinized).

AM-211 Sodium (10 mM stock in DMSO).

PGD2 (Agonist).[3]

Fixative (Formaldehyde).

Workflow:

Preparation: Dilute AM-211 Sodium in assay buffer (PBS + 0.1% BSA) to generate a
concentration curve (e.g., 0.1 nM to 1 puM).

e Pre-incubation: Incubate 90 pL of whole blood with 10 pL of AM-211 dilution for 15 minutes
at 37°C.

o Control: Vehicle (0.1% DMSO final).

o Stimulation: Add PGD2 (final concentration ECso, typically ~30-50 nM) and incubate for
exactly 4 minutes.

e Termination: Immediately transfer to ice and add 250 pL of cold fixative/lysing solution to stop
the reaction and lyse RBCs.

e Readout: Analyze via Flow Cytometry. Gate on Eosinophils (high side scatter, CD16
negative). Measure Forward Scatter (FSC) as a proxy for shape change.
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» Validation: The PGD2-only sample must show a significant FSC increase (>20%) over
baseline. AM-211 should dose-dependently inhibit this increase.

Protocol B: Radioligand Binding Assay (Competition)

Objective: Determine binding affinity (Ki) in membrane preparations.

Membranes: HEK293 cells stably expressing human DP2.
e Ligand: [*H]-PGD2 (approx. 1-2 nM).
e Non-specific Binding (NSB): Define using 1 uM unlabeled PGD2 or 10 uM Ramatroban.

e Incubation: 60 minutes at Room Temperature in binding buffer (10 mM HEPES, 10 mM
MnClz, pH 7.4). Note: MnClz is crucial for DP2 agonist binding.

o Harvest: Filter through GF/C plates pre-soaked in 0.5% PEI (to reduce background).

e Analysis: Calculate ICso and convert to Ki using the Cheng-Prusoff equation.

Visualization: Experimental Workflow Logic
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Caption: Step-by-step workflow for the Eosinophil Shape Change assay, the gold-standard
functional readout for DP2 antagonists.

Preclinical Efficacy & Translational Insights
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AM-211 has demonstrated robust efficacy in vivo, validating the DP2 receptor as a therapeutic
target.

 Allergic Rhinitis (Murine Model): In OVA-sensitized mice, oral administration of AM-211
significantly inhibited sneezing frequency and nasal rubbing. This suggests that DP2
signaling contributes to the sensory nerve stimulation or local inflammation driving these
symptoms.

o Asthma (Guinea Pig Model): AM-211 reduced PGD2-induced leukocyte influx into the
airways.

o Pharmacokinetics: The sodium salt formulation provides rapid absorption. However, species
differences in metabolism (e.g., acyl glucuronidation) must be considered when scaling to
humans.

Translational Caution: While highly effective in animals, the redundancy of inflammatory
pathways in humans (e.g., IL-5, IL-13, IgE pathways) means AM-211 is best viewed as part of
a combination therapy or for specific endotypes (e.g., high-PGD2 asthma).

References

e Bain, G., et al. (2011).Pharmacology of AM211, a Potent and Selective Prostaglandin D2
Receptor Type 2 Antagonist That Is Active in Animal Models of Allergic Inflammation. Journal
of Pharmacology and Experimental Therapeutics, 338(1), 290-301. Link

o Stebbins, K. J., et al. (2010).DP2 Antagonists for the Treatment of Asthma and Allergic
Rhinitis. Patent WO2010/019252. (Assignee: Amira Pharmaceuticals).[4][5] Link

e Pettipher, R., et al. (2007).Antagonists of the prostaglandin D2 receptor CRTH2. Drug News
& Perspectives, 20(10), 617. Link

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 44158492, AM-211.Link

 MedChemExpress.AM211 Sodium Product Datasheet & Solubility Data.Link

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fjpet.aspetjournals.org%2Fcontent%2F338%2F1%2F290
https://www.researchgate.net/publication/51680792_Discovery_and_optimization_of_a_biphenylacetic_acid_series_of_prostaglandin_D-2_receptor_DP2_antagonists_with_efficacy_in_a_murine_model_of_allergic_rhinitis
https://www.bioworld.com/articles/606080-amira-successfully-completes-toxicity-studies-for-am-211-and-will-submit-ind-in-mid-2009?v=preview
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FWO2010019252A1
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F18264563%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F44158492
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.medchemexpress.com%2FAM211-sodium.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b605371?utm_src=pdf-custom-synthesis
https://www.bocsci.com/product/am-211-cas-1175526-27-8-457286.html
https://www.researchgate.net/figure/Effect-of-AM211-on-nasal-symptoms-in-a-mouse-model-of-allergic-rhinitis-A-timeline_fig6_51045724
https://www.medchemexpress.com/AM211.html
https://www.researchgate.net/publication/51680792_Discovery_and_optimization_of_a_biphenylacetic_acid_series_of_prostaglandin_D-2_receptor_DP2_antagonists_with_efficacy_in_a_murine_model_of_allergic_rhinitis
https://www.bioworld.com/articles/606080-amira-successfully-completes-toxicity-studies-for-am-211-and-will-submit-ind-in-mid-2009?v=preview
https://www.benchchem.com/product/b605371#am-211-sodium-literature-review-and-background
https://www.benchchem.com/product/b605371#am-211-sodium-literature-review-and-background
https://www.benchchem.com/product/b605371#am-211-sodium-literature-review-and-background
https://www.benchchem.com/product/b605371#am-211-sodium-literature-review-and-background
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605371?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

